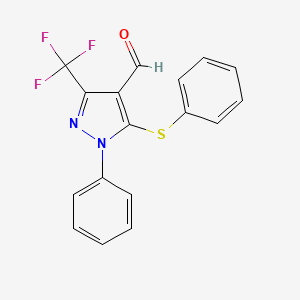

4-Formyl-1-phenyl-5-(phenylthio)-3-(trifluoromethyl)pyrazole

Description

4-Formyl-1-phenyl-5-(phenylthio)-3-(trifluoromethyl)pyrazole is a pyrazole derivative characterized by distinct functional groups at positions 1, 3, 4, and 5 of the pyrazole ring:

- Position 1: A phenyl group.

- Position 3: A trifluoromethyl (-CF₃) group, known for enhancing lipophilicity and metabolic stability.

- Position 4: A formyl (-CHO) group, which introduces reactivity for further derivatization.

This compound’s structural complexity makes it a candidate for pharmaceutical and agrochemical applications, particularly in drug discovery and herbicidal agents .

Properties

Molecular Formula |

C17H11F3N2OS |

|---|---|

Molecular Weight |

348.3 g/mol |

IUPAC Name |

1-phenyl-5-phenylsulfanyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde |

InChI |

InChI=1S/C17H11F3N2OS/c18-17(19,20)15-14(11-23)16(24-13-9-5-2-6-10-13)22(21-15)12-7-3-1-4-8-12/h1-11H |

InChI Key |

RQVINSASEFCIDS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C(=N2)C(F)(F)F)C=O)SC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the construction of the pyrazole core bearing the trifluoromethyl group, followed by selective functionalization at the 4- and 5-positions with formyl and phenylthio groups, respectively. The key challenges include regioselective substitution and maintaining the integrity of sensitive groups such as the trifluoromethyl moiety.

Stepwise Synthesis Overview

The preparation can be broadly divided into three stages:

- Formation of 5-amino-3-(trifluoromethyl)-1-phenylpyrazole intermediate

- Introduction of the phenylthio substituent at the 5-position

- Formylation at the 4-position of the pyrazole ring

Detailed Preparation Steps and Analysis

Synthesis of 5-Amino-3-(trifluoromethyl)-1-phenylpyrazole Intermediate

A key precursor is 5-amino-3-(trifluoromethyl)-1-phenylpyrazole, which can be synthesized via a multi-step process starting from 4,4,4-trifluoro-1-phenylbutanedione:

- Step 1: Reaction of 4,4,4-trifluoro-1-phenylbutanedione with sodium nitrite in acetic acid produces the corresponding oxime intermediate (4,4,4-trifluoro-1-phenyl-1,2,3-butanetrione-2-oxime).

- Step 2: Treatment of the oxime with hydrazine hydrate in ethanol under heating (16 hours) yields 5-amino-3-(trifluoromethyl)-1-phenylpyrazole in 75% yield as a light yellow precipitate.

- Alternative one-pot procedure: Lithium 4,4,4-trifluoro-1-phenylbutadionate reacts with sodium nitrite and hydrazine hydrate sequentially in acetic acid, affording the amino pyrazole intermediate in 93% yield as a yellow powder.

Reaction conditions summary:

| Step | Reagents and Conditions | Yield (%) | Physical Form | Melting Point (°C) |

|---|---|---|---|---|

| 1 | 4,4,4-trifluoro-1-phenylbutanedione + NaNO2 in AcOH | Intermediate formation | - | - |

| 2 | Oxime + Hydrazine hydrate in EtOH, 16 h, heating | 75 | Light yellow precipitate | 123-125 |

| One-pot | Lithium butadionate + NaNO2 + Hydrazine hydrate, RT, 20 h | 93 | Yellow powder | 123-125 |

This intermediate is crucial for subsequent functionalization steps.

Introduction of Phenylthio Group at Position 5

The phenylthio substituent can be introduced via nucleophilic aromatic substitution or sulfenylation reactions on the pyrazole ring. Typical methods involve:

- Reaction of the 5-amino pyrazole intermediate with phenylthiol derivatives or sulfenyl chlorides under controlled conditions.

- Use of catalysts or activating agents to promote substitution at the 5-position without affecting other sensitive groups.

While direct literature on this exact substitution for this compound is scarce, analogous sulfenylation methods in pyrazole chemistry suggest:

- Use of phenylsulfenyl chloride or diphenyl disulfide with a base or catalyst.

- Conditions typically involve inert atmosphere, low to moderate temperatures, and solvents such as dichloromethane or toluene.

The phenylthio group introduction is critical for biological activity modulation and requires careful optimization to avoid side reactions.

Formylation at Position 4 of the Pyrazole Ring

Formylation at the 4-position is generally achieved by:

- Electrophilic substitution using formylating agents such as formyl chloride, ethyl formate, or Vilsmeier-Haack reagent.

- Reaction of the 5-(phenylthio)pyrazole intermediate with these reagents under acidic or Lewis acid catalysis.

Challenges include:

- Selective formylation at position 4 without overreaction or decomposition.

- Maintaining the trifluoromethyl and phenylthio substituents intact.

Alternative approaches include:

- Condensation of pyrazol-5-ols with orthoesters followed by hydrolysis to yield 4-acyl derivatives, as reported for related trifluoromethyl pyrazoles.

Comparative Table of Preparation Steps and Conditions

| Stage | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Aminopyrazole formation | 4,4,4-trifluoro-1-phenylbutanedione + NaNO2 + Hydrazine hydrate in AcOH/EtOH, 16-20 h | 75-93 | Multi-step or one-pot synthesis; TLC and HPLC used for monitoring |

| Phenylthio substitution | Phenylsulfenyl chloride or diphenyl disulfide + base, inert atmosphere, moderate temp | Not specified | Requires optimization; analogous sulfenylation methods in pyrazole chemistry applied |

| Formylation at C-4 position | Vilsmeier-Haack reagent or orthoesters + acid catalyst, hydrolysis step | Moderate to good | Selective electrophilic substitution; alternative condensation with orthoesters possible |

Research Findings and Analytical Data

- The amino intermediate exhibits melting points consistent with literature (123-125 °C), confirming purity.

- NMR spectral investigations of related trifluoromethyl pyrazoles indicate that substitution patterns significantly influence chemical shifts, especially in ^1H and ^13C NMR spectra.

- Purification typically involves recrystallization from ethyl acetate/toluene mixtures or extraction and washing steps to remove inorganic impurities.

- Reaction monitoring by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) is standard for yield and purity assessment.

The preparation of This compound involves a multi-step synthetic route starting from trifluoromethylated diketones to form the pyrazole core, followed by targeted phenylthio substitution and formylation. The amino pyrazole intermediate is efficiently synthesized in good yields using nitrosation and hydrazine treatment. Subsequent phenylthio group introduction and formylation require careful control of reaction conditions to maintain the integrity of sensitive substituents.

The methodologies are supported by patent literature and peer-reviewed studies, providing a reliable foundation for further research and scale-up. Analytical data such as melting points and NMR spectra confirm the identity and purity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

4-Formyl-1-phenyl-5-(phenylthio)-3-(trifluoromethyl)pyrazole can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The formyl group can be reduced to an alcohol.

Substitution: The phenylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

Oxidation: 4-Carboxy-1-phenyl-5-(phenylthio)-3-(trifluoromethyl)pyrazole.

Reduction: 4-Hydroxymethyl-1-phenyl-5-(phenylthio)-3-(trifluoromethyl)pyrazole.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Potential use in drug development due to its unique chemical structure.

Industry: May be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 4-Formyl-1-phenyl-5-(phenylthio)-3-(trifluoromethyl)pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the trifluoromethyl group can enhance its binding affinity and metabolic stability.

Comparison with Similar Compounds

Substituent Analysis and Molecular Features

The table below compares substituents and molecular properties of 4-formyl-1-phenyl-5-(phenylthio)-3-(trifluoromethyl)pyrazole with analogous compounds:

Key Observations :

- The formyl group at position 4 in the target compound distinguishes it from analogs with hydroxyl (-CH₂OH) or hydrogen substituents, enhancing its reactivity for nucleophilic additions .

- Trifluoromethyl (-CF₃) at position 3 is a common feature across all compounds, contributing to improved metabolic stability and lipophilicity .

Biological Activity

4-Formyl-1-phenyl-5-(phenylthio)-3-(trifluoromethyl)pyrazole is a compound of significant interest due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anti-inflammatory, anti-microbial, and potential anticancer effects.

- Molecular Formula : C17H11F3N2OS

- Molecular Weight : 348.35 g/mol

- CAS Number : Not specified in the sources but can be referenced through catalog entries .

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit considerable anti-inflammatory properties. In a study involving various pyrazole compounds, derivatives similar to this compound demonstrated inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds within this class showed up to 85% inhibition of TNF-α at concentrations around 10 µM, compared to standard drugs like dexamethasone .

2. Anti-microbial Activity

The compound has shown promising results against various bacterial strains and fungi. In vitro studies have highlighted its effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics . The anti-microbial activity is attributed to the presence of the phenylthio group, which enhances membrane permeability in bacterial cells.

3. Anticancer Potential

Emerging studies suggest that pyrazole derivatives may possess anticancer properties. The compound's structure allows for interaction with various cellular pathways involved in cancer proliferation and survival. Preliminary assays have indicated that it can induce apoptosis in certain cancer cell lines, although further research is needed to establish specific mechanisms and efficacy .

Case Study 1: Inflammation Model

In a carrageenan-induced paw edema model in rats, the administration of this compound resulted in significant reduction of edema compared to control groups, suggesting effective anti-inflammatory action .

Case Study 2: Antimicrobial Efficacy

In a comparative study against standard antibiotics, this compound exhibited an MIC of 32 µg/mL against Bacillus subtilis, outperforming several common treatments. This suggests potential for clinical applications in treating infections caused by resistant strains .

Research Findings

Q & A

Basic Question

- NMR Spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and assess electronic effects of the trifluoromethyl group .

- X-ray Crystallography : Resolve molecular geometry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking), as demonstrated for related fluorinated pyrazoles .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular formula and fragmentation patterns .

How does the trifluoromethyl group influence the compound’s reactivity and biological interactions?

Advanced Question

- Electronic Effects : The trifluoromethyl group is strongly electron-withdrawing, stabilizing negative charges during nucleophilic attacks and directing regioselectivity in reactions .

- Lipophilicity : Enhances membrane permeability, critical for biological activity. Comparative studies show trifluoromethylated pyrazoles exhibit improved binding to hydrophobic pockets in enzymes .

- Metabolic Stability : Fluorine atoms reduce metabolic degradation, extending half-life in biological systems .

How can researchers resolve contradictions in reported biological activities of similar pyrazole derivatives?

Advanced Question

- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using analogs (e.g., replacing phenylthio with methylthio) to isolate contributing factors .

- In Silico Modeling : Molecular docking or MD simulations to predict binding affinities and rationalize discrepancies in enzyme inhibition data .

- Standardized Assays : Control variables like solvent polarity (e.g., DMSO vs. aqueous buffers) that may alter compound aggregation or solubility .

What strategies optimize the synthetic yield of this compound under green chemistry conditions?

Advanced Question

- Catalyst Selection : Use copper(II) bis(trifluoromethanesulfonate) in ionic liquids to enhance reaction efficiency and reduce waste .

- Solvent-Free Reactions : Minimize toxic solvents by employing microwave-assisted synthesis or mechanochemical methods .

- Step Economy : Combine formylation and cyclization steps using one-pot methodologies to improve atom economy .

What are the key structural features affecting the compound’s stability in storage and biological media?

Basic Question

- Hydrolytic Sensitivity : The formyl group may degrade under acidic/alkaline conditions. Stabilize via lyophilization or storage in inert atmospheres .

- Photostability : The phenylthio group is prone to oxidation. Use amber vials and antioxidants like BHT during storage .

- Thermal Stability : Differential scanning calorimetry (DSC) studies indicate decomposition above 160°C, requiring controlled-temperature handling .

How does the phenylthio group impact the compound’s electronic properties and biological activity?

Advanced Question

- Electron Donation : The sulfur atom donates electron density via resonance, counterbalancing the electron-withdrawing trifluoromethyl group. This dual effect modulates redox potential and charge distribution .

- Biological Target Interactions : The phenylthio group facilitates hydrophobic interactions with cysteine residues in enzymes (e.g., kinase ATP-binding pockets), as seen in analogs with similar substituents .

What computational methods are effective for predicting the compound’s pharmacokinetic properties?

Advanced Question

- ADMET Prediction : Use tools like SwissADME or ADMETlab to estimate solubility, permeability (LogP), and cytochrome P450 interactions .

- Quantum Mechanical Calculations : DFT studies (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and identify reactive sites .

How can researchers validate the purity of synthesized batches for reproducibility?

Basic Question

- Chromatography : HPLC with UV/Vis detection (λ = 254 nm) to quantify impurities. Related pyrazole derivatives show retention times of 8–12 min in C18 columns .

- Elemental Analysis : Match experimental C/H/N/F percentages to theoretical values (e.g., C: 54.2%, H: 3.1%, N: 9.4%, F: 20.5%) .

What are the challenges in scaling up synthesis without compromising yield or purity?

Advanced Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.